Cas no 58084-26-7 (2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)
![2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione structure](https://ja.kuujia.com/scimg/cas/58084-26-7x500.png)
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione
- 1,4-dihydrofuro[3,4-b]pyrazine-2,3,5,7-tetrone
- 58084-26-7
- DTXSID60855977
- DB-329578
-
- インチ: InChI=1S/C6H2N2O5/c9-3-4(10)8-2-1(7-3)5(11)13-6(2)12/h(H,7,9)(H,8,10)
- InChIKey: CFFZHLRWAKHBEW-UHFFFAOYSA-N
- ほほえんだ: C12=C(C(=O)OC1=O)NC(=O)C(=O)N2
計算された属性
- せいみつぶんしりょう: 181.99637117g/mol
- どういたいしつりょう: 181.99637117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002297-1g |
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione |
58084-26-7 | 95% | 1g |
$615.44 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738536-1g |
1,4-Dihydrofuro[3,4-b]pyrazine-2,3,5,7-tetraone |
58084-26-7 | 98% | 1g |
¥6457.00 | 2024-05-08 |
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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7. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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S. Ahmed Chem. Commun., 2009, 6421-6423
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dioneに関する追加情報
Introduction to 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione (CAS No. 58084-26-7)
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione, also known by its CAS number 58084-26-7, is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazine derivatives and is characterized by its distinctive molecular structure, which includes a furo[3,4-b]pyrazine core with two hydroxyl groups at positions 2 and 3. The intricate arrangement of these functional groups imparts 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione with a range of biological activities and potential therapeutic applications.
The chemical formula of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione is C9H6N2O5, and its molecular weight is approximately 218.15 g/mol. The compound's physical properties include a white to off-white solid form with a melting point ranging from 190 to 195°C. These properties make it suitable for various analytical and preparative techniques in laboratory settings.
In recent years, the study of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been driven by its potential as a lead compound for drug development. Research has shown that this compound exhibits significant antioxidant and anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione effectively scavenges free radicals and inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress.
Beyond its antioxidant and anti-inflammatory effects, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has also been investigated for its anticancer properties. A preclinical study conducted by a team of researchers at the National Cancer Institute found that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These results highlight the potential of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione as a novel anticancer agent.
The pharmacokinetic profile of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has also been explored to understand its suitability for therapeutic use. Studies have shown that the compound has good oral bioavailability and a favorable distribution profile in vivo. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The half-life of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione is moderate, allowing for once or twice daily dosing regimens in clinical settings.
In addition to its therapeutic potential, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been studied for its use as a chemical probe in biological research. Its unique structural features make it an excellent tool for investigating cellular processes such as signal transduction pathways and protein-protein interactions. Researchers have utilized this compound to gain insights into the mechanisms underlying various diseases and to identify novel targets for drug discovery.
The synthesis of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been optimized through various synthetic routes to improve yield and purity. One common method involves the condensation of furoic acid with hydrazine followed by oxidation steps to introduce the hydroxyl groups. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for both research and commercial purposes.
In conclusion, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione (CAS No. 58084-26-7) is a promising compound with a wide range of biological activities and potential applications in medicine. Its antioxidant and anti-inflammatory properties make it a valuable candidate for treating inflammatory diseases and conditions associated with oxidative stress. Additionally, its anticancer properties suggest that it may be developed into a novel therapeutic agent for cancer treatment. Ongoing research continues to uncover new aspects of this compound's biology and pharmacology, further solidifying its importance in the field of medicinal chemistry.
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